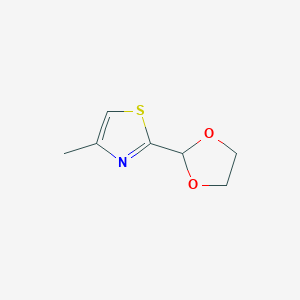
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research. It is a five-membered ring containing both sulfur and oxygen atoms. This molecule has shown potential in various applications, including biological, chemical, and material sciences.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is not well understood. However, it is believed that this compound interacts with various biological molecules, including proteins and nucleic acids. This interaction leads to changes in the biological activity of these molecules, which can result in various physiological effects.
Biochemical and Physiological Effects:
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole has shown various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have antibacterial and antifungal activity. This compound has also been shown to have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is its versatility in various scientific research applications. This compound is relatively easy to synthesize and has shown promising results in various studies. However, one of the limitations of this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole. One potential direction is the development of this compound as an anticancer agent. Additionally, this compound has potential as a fluorescent probe for bioimaging studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is a versatile compound that has shown potential in various scientific research applications. Its synthesis method is relatively easy, and it has shown promising results in various studies. However, its potential toxicity must be taken into consideration when using this compound in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods is the reaction of 2-amino-4-methylthiazole with ethylene oxide in the presence of a base. This reaction leads to the formation of 2-(2-hydroxyethyl)-4-methyl-1,3-thiazole, which is further reacted with paraformaldehyde to produce 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole.
Applications De Recherche Scientifique
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole has shown potential in various scientific research applications. It has been used as a building block in the synthesis of various organic molecules. This compound has also been used as a fluorescent probe in bioimaging studies. Additionally, it has been used as a corrosion inhibitor in the material science field.
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIFONCVHDMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703161.png)


![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)
amine](/img/structure/B2703170.png)

![N-(2-furylmethyl)-4-{[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2703172.png)

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)